tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group, a chloro-substituted phenyl ring, and an oxazole moiety
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science:
Mechanism of Action
Target of Action
Similar compounds have been known to target various biochemical pathways .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Biochemical Pathways
“tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate” may affect various biochemical pathways. For instance, it might be involved in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
Similar compounds have been known to have various biological activities .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate typically involves the reaction of 4-chloro-3-(1,3-oxazol-5-yl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors might be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 4-chloro-3-(1,3-oxazol-5-yl)aniline and tert-butyl alcohol.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
4-chloro-3-(1,3-oxazol-5-yl)aniline: Shares the oxazole and chloro-substituted phenyl ring but lacks the carbamate group.
N-tert-Butoxycarbonyl-4-iodoaniline: Similar protective group chemistry but with an iodine substituent instead of chlorine.
Uniqueness: tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the oxazole ring distinguishes it from simpler carbamates and enhances its utility in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-14(2,3)20-13(18)17-9-4-5-11(15)10(6-9)12-7-16-8-19-12/h4-8H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPFYDRGNRTVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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